molecular formula C19H24N6O3S B6542607 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine CAS No. 1060226-47-2

1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine

Cat. No.: B6542607
CAS No.: 1060226-47-2
M. Wt: 416.5 g/mol
InChI Key: SHMLPYMXKMHSMO-UHFFFAOYSA-N
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Description

1-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine is a triazolopyridazine derivative featuring a piperazine core substituted with a sulfonamide group (2-methoxy-4-methylbenzenesulfonyl) and a 3-ethyl-triazolopyridazine moiety. This structure positions it within a class of compounds investigated for bromodomain inhibition, epigenetic regulation, and anticancer activity .

Properties

IUPAC Name

3-ethyl-6-[4-(2-methoxy-4-methylphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O3S/c1-4-17-20-21-18-7-8-19(22-25(17)18)23-9-11-24(12-10-23)29(26,27)16-6-5-14(2)13-15(16)28-3/h5-8,13H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMLPYMXKMHSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a triazolo-pyridazine moiety linked to a piperazine ring. The presence of the methoxy and sulfonyl groups enhances its solubility and bioavailability, potentially influencing its pharmacokinetic properties.

Property Value
Molecular Formula C18H24N6O3S
Molecular Weight 396.49 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes.
  • Receptor Modulation : It may also modulate GABA-A receptors, suggesting potential applications in neuropharmacology.

Antitumor Activity

Research indicates that derivatives of triazolo-pyridazines exhibit significant antitumor properties. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways.

  • Case Study : A derivative was tested against MCF-7 breast cancer cells, showing IC50 values indicating potent cytotoxicity.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored through its effects on various inflammatory mediators.

  • Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Antimicrobial Activity

Compounds with similar structures have displayed antimicrobial effects against various pathogens.

  • Case Study : A related triazolo-pyridazine was found effective against Staphylococcus aureus and Escherichia coli, indicating potential for development as an antimicrobial agent.

In Vitro Studies

Numerous studies have highlighted the compound's efficacy in vitro:

Study Findings
Antitumor EvaluationInduced apoptosis in cancer cells
Anti-inflammatory AssessmentReduced cytokine levels
Antimicrobial TestingActive against Gram-positive bacteria

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary for understanding the full therapeutic potential.

  • Animal Models : Research involving murine models has shown reduced tumor growth when treated with the compound.
  • Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The triazolopyridazine scaffold is widely explored for its ability to interact with bromodomains (e.g., BRD4) and other epigenetic targets. Key structural variations among analogues include:

Compound Name/ID Substituents on Triazolopyridazine Piperazine/Other Modifications Key Activity/Target Reference
Target Compound 3-Ethyl, 6-piperazine linkage 4-(2-Methoxy-4-methylbenzenesulfonyl) BRD4 inhibition (inferred)
AZD5153 3-Methoxy, 6-piperidyl linkage Bivalent phenoxyethyl-piperazinone BRD4 BET inhibitor (IC₅₀: 3 nM)
STK651245 (6) 3-Trifluoromethyl N-[2-(1H-indol-3-yl)ethyl] BRD4 inhibitor
Z1272770102 (12) 3-Ethyl 2-Amino-propanol-indole linker BRD4/Transcriptional regulation
STK719914 (24) 3-Isopropyl Piperidine-4-carboxylic acid BRD4 inhibitor
Lin28-1632 3-Methyl N-Methyl-N-phenylacetamide Lin28 protein inhibitor

Key Observations :

  • Substitution at 3-position: Ethyl (target compound) vs. methoxy (AZD5153), trifluoromethyl (STK651245), or isopropyl (STK719914).
  • Sulfonamide vs. Bivalent Linkers: The target compound’s sulfonamide group differs from AZD5153’s bivalent structure, which enables dual BRD4 binding and higher potency (IC₅₀: 3 nM). Monovalent derivatives like the target compound may trade potency for improved pharmacokinetics .

Functional and Pharmacological Comparisons

BRD4 Inhibition and Anticancer Activity
  • AZD5153: Demonstrated potent BRD4 inhibition (IC₅₀: 3 nM) and in vivo efficacy in MYC-driven xenografts via c-Myc downregulation .
  • Target Compound : While direct data are unavailable, its structural similarity to AZD5153 suggests moderate BRD4 affinity. The sulfonamide group may enhance solubility but reduce binding compared to bivalent inhibitors .
  • STK651245 (6) : Exhibited BRD4 inhibition with IC₅₀ < 50 nM, highlighting the role of trifluoromethyl groups in enhancing binding .
Selectivity and Off-Target Effects
  • Compounds like Lin28-1632 (3-methyl-triazolopyridazine) target RNA-binding proteins, indicating scaffold versatility. The target compound’s ethyl and sulfonyl groups likely confer distinct selectivity profiles compared to methyl or indole derivatives .

Physicochemical and Pharmacokinetic Properties

Property Target Compound AZD5153 STK651245 (6)
Molecular Weight ~500 g/mol (estimated) 547.63 g/mol ~450 g/mol
LogP Moderate (due to ethyl/sulfonyl) High (bivalent structure) High (trifluoromethyl)
Solubility Improved (sulfonamide) Moderate Low
Metabolic Stability Likely stable (sulfonamide) Hepatic clearance dominant Variable (indole metabolism)

Key Insights :

  • The sulfonamide group in the target compound may improve aqueous solubility compared to lipophilic analogues like STK651245 .
  • Ethyl substitution reduces metabolic vulnerability compared to methoxy or methyl groups in AZD5153 and Lin28-1632 .

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